molecular formula C9H4Cl3F3N2O2 B284356 N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea

N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea

Cat. No.: B284356
M. Wt: 335.5 g/mol
InChI Key: FYFVNJZRIZYQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea (TU) is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.59 g/mol. TU is known to have a wide range of biological activities, which make it a promising candidate for various applications in the field of medicine and agriculture.

Mechanism of Action

The mechanism of action of N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act by inhibiting the biosynthesis of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and affect the activity of certain enzymes. This compound has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high level of activity against various microorganisms and cancer cells, making it a useful tool for studying their growth and survival. However, this compound has some limitations, including its toxicity and potential environmental impact. Therefore, it should be used with caution and proper safety measures should be taken.

Future Directions

There are several future directions for the research on N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new derivatives of this compound that have improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, this compound has potential applications in the field of agriculture, as a herbicide and insecticide, which could be explored further.

Synthesis Methods

N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 2,4,6-trichlorophenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction yields this compound as a product, which can be purified by recrystallization.

Scientific Research Applications

N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its biological activities. It has been found to possess significant antifungal, herbicidal, and insecticidal properties. This compound has also been reported to have antitumor activity against various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Properties

Molecular Formula

C9H4Cl3F3N2O2

Molecular Weight

335.5 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2,4,6-trichlorophenyl)carbamoyl]acetamide

InChI

InChI=1S/C9H4Cl3F3N2O2/c10-3-1-4(11)6(5(12)2-3)16-8(19)17-7(18)9(13,14)15/h1-2H,(H2,16,17,18,19)

InChI Key

FYFVNJZRIZYQDP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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